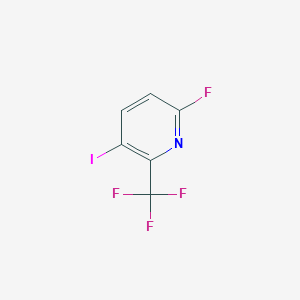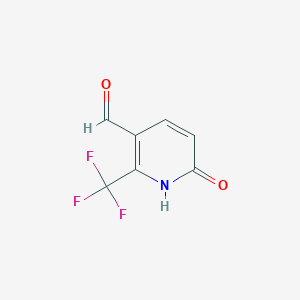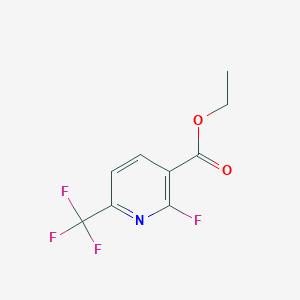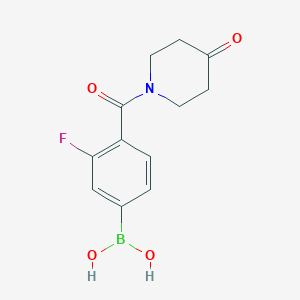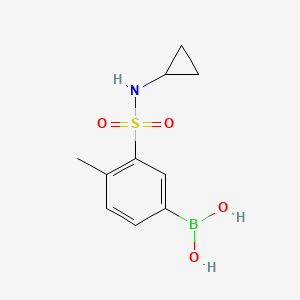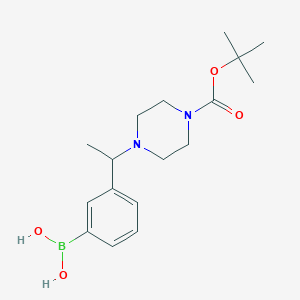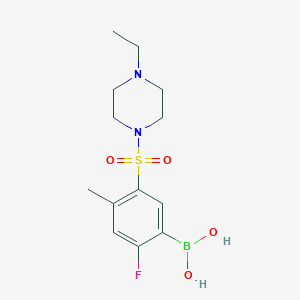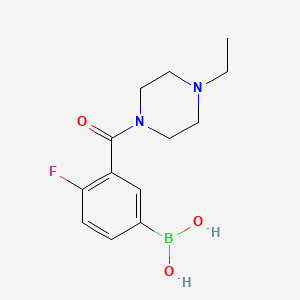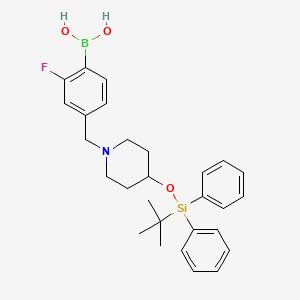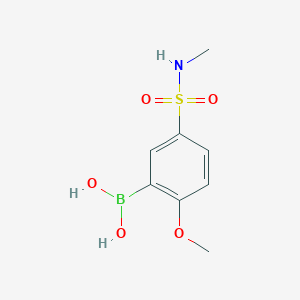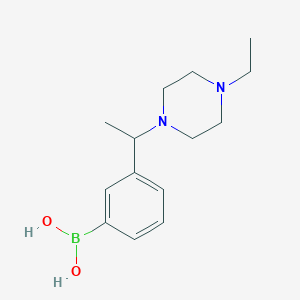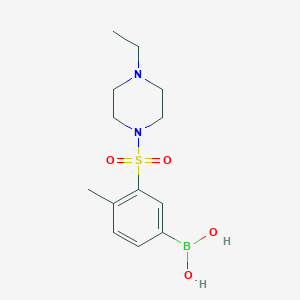
1-(2-Aminoethyl)-3-benzylurea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The empirical formula of 1-(2-Aminoethyl)maleimide hydrochloride is C6H9N2O2Cl . The molecular weight is 176.6 g/mol .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It has a molecular weight of 176.6 g/mol . The melting point is 166 °C .Aplicaciones Científicas De Investigación
Structural and Tautomerism Studies
1-(2-Aminoethyl)-3-benzylurea hydrochloride is structurally related to compounds used in the study of tautomerism, protonation, and E/Z isomerism. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride have been investigated to understand these phenomena, revealing insights into the behavior of similar compounds in different solvents and solid states, as well as the formation of hydrogen bonds (Holschbach et al., 2003).
Chiral Solvating Agents (CSAs) for NMR Spectroscopy
Derivatives similar to 1-(2-Aminoethyl)-3-benzylurea hydrochloride have been used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. These CSAs are crucial for enantiodiscrimination of derivatized amino acids, helping to differentiate NMR signals of enantiomeric substrates and providing insights into the stereochemical features of diastereomeric solvates (Recchimurzo et al., 2020).
Enzyme Inhibition and Docking Studies
Various derivatives have been synthesized and evaluated for their biological activities, including anti-oxidant properties and enzyme inhibiting activities. Docking studies suggest these molecules have potential as esterase and protease enzyme inhibitors, indicating their relevance in biochemical and pharmacological research (Raza et al., 2022).
Antimicrobial and Anticancer Activities
Some derivatives show promising antimicrobial and anticancer activities. For instance, N-substituted thiourea derivatives have exhibited significant antibacterial activities against various bacterial strains, indicating their potential in developing new antimicrobial agents. Furthermore, the structure-activity relationship of these compounds is crucial for understanding their biological effects and optimizing their therapeutic potential (Kalhor et al., 2014).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives of 1-(2-Aminoethyl)-3-benzylurea hydrochloride are crucial for expanding its scientific research applications. Studies involving the synthesis of new compounds, their structural analysis, and the exploration of their biological activities contribute to the understanding of their potential uses in various scientific fields (Hussain et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-benzylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIQXSWHFBHEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-benzylurea hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

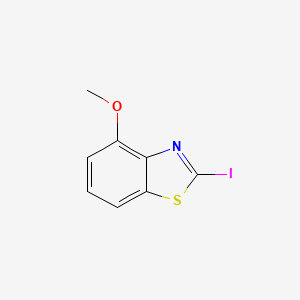
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
